![molecular formula C7H12Cl2N2O2 B2579166 [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride CAS No. 2580203-78-5](/img/structure/B2579166.png)
[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2580203-78-5 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O2.2ClH/c10-3-6-7 (11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder in physical form . The molecular weight of the compound is not specified in the available sources.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Addition
One notable application of azetidine and oxazolyl derivatives is in catalytic asymmetric addition reactions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl-oxazolyl methanol, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine-based compounds in asymmetric synthesis, which is crucial for creating chiral molecules with specific 3D orientations useful in pharmaceuticals, agrochemicals, and materials science (Wang et al., 2008).
Synthesis of Heterocyclic Compounds
Azetidines also play a significant role in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals. Reactions involving azetidine derivatives, such as the synthesis of indolyl azetidinones, have been explored for their anti-inflammatory properties. This underscores the utility of azetidine-based compounds in developing new therapeutic agents with potential anti-inflammatory activity (Kalsi et al., 1990).
Polymerization
Azetidine compounds, including those related to the specified chemical structure, have been investigated in the polymerization field. For example, azetidine itself undergoes polymerization under the influence of various cationic initiators, leading to polymers with a mix of tertiary, secondary, and primary amino functions. This opens up possibilities for using azetidine-based monomers in creating novel polymers with specific functional properties, which could be useful in materials science, biotechnology, and as specialty chemicals (Schacht & Goethals, 1974).
Chemical Transformations and Rearrangements
Chemical transformations and rearrangements involving azetidine-based compounds, such as the novel rearrangements of chiral 3-oxazolidinylazetidin-2-ones, are of significant interest in synthetic chemistry. These rearrangements lead to the formation of unique heterocyclic structures, demonstrating the versatility of azetidine and oxazolyl derivatives in facilitating complex chemical transformations. Such reactions are invaluable for synthesizing complex molecules for pharmaceuticals, agrochemicals, and organic materials (Ojima & Pei, 1992).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
[2-(azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORCJAILAWVUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(O2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)
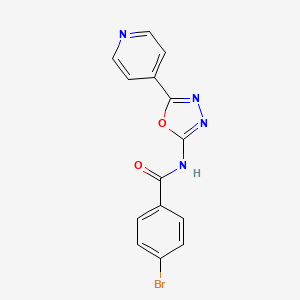
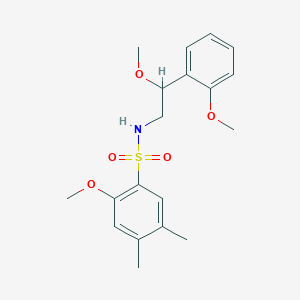
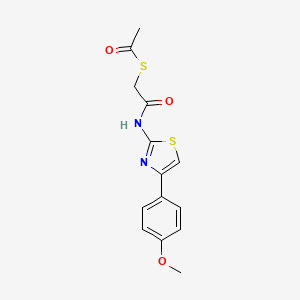
![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)
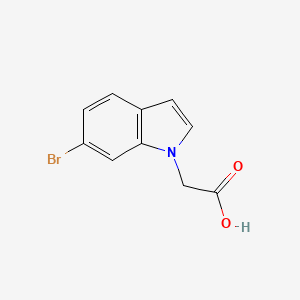
![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)
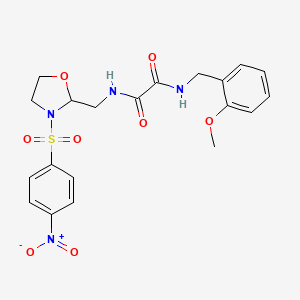

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)
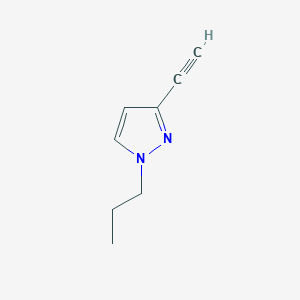

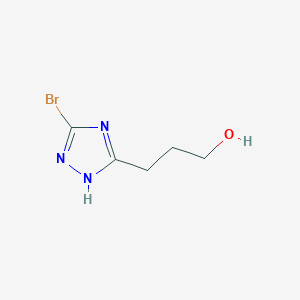
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)